![molecular formula C27H21ClN4O3 B2653812 N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941939-29-3](/img/no-structure.png)

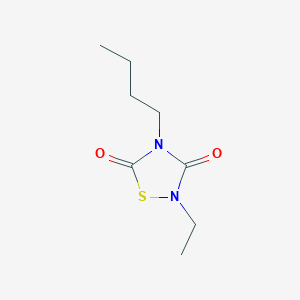

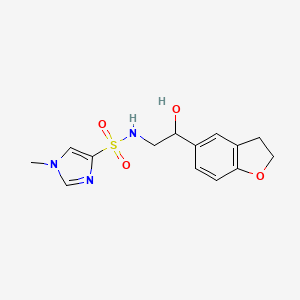

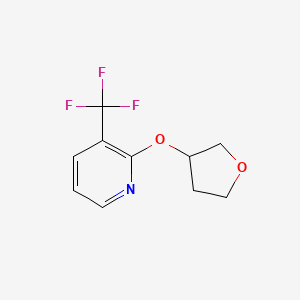

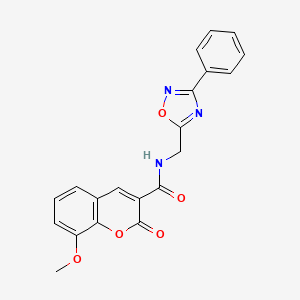

N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

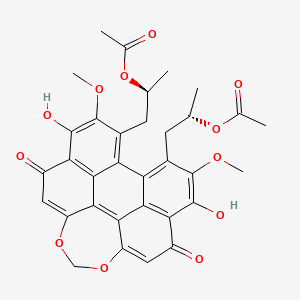

Compounds like the one you mentioned often have complex structures with multiple functional groups. They can be part of larger molecules used in pharmaceuticals, materials science, or other fields .

Synthesis Analysis

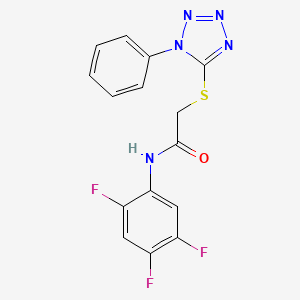

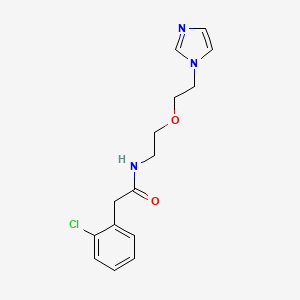

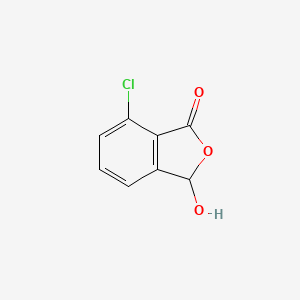

The synthesis of such compounds typically involves multiple steps, each introducing a new functional group or modifying the molecule’s structure. Common techniques might include condensation reactions, substitution reactions, or the use of protecting groups .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These can provide information about the compound’s atomic arrangement, functional groups, and molecular weight .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at what products are formed, how fast the reaction occurs, or what conditions are needed for the reaction .Physical And Chemical Properties Analysis

This could include looking at the compound’s solubility, stability, melting point, boiling point, or how it behaves under different conditions .科学的研究の応用

Antitumor Activity

The synthesis and evaluation of derivatives of the compound have shown considerable promise in antitumor activities. For instance, a study involving the synthesis of benzothiazole derivatives, including a similar structure, displayed significant anticancer activity against some cancer cell lines. These compounds were tested in vitro against a range of human tumor cell lines derived from nine neoplastic diseases, revealing potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity

Research on pyrazole-acetamide derivatives has demonstrated significant antioxidant activities. In one study, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide showed considerable antioxidant activity in vitro, using different antioxidant assays. This suggests that these compounds could contribute positively to combating oxidative stress-related pathologies (Chkirate et al., 2019).

Antimicrobial Activity

Compounds synthesized from the given chemical structure also displayed antimicrobial properties. A series of new biological active azo-pyrazoline derivatives, bearing similarities to the compound , showed significant activity against both gram-positive and gram-negative bacteria, highlighting their potential in addressing microbial resistance issues (Hawaiz & Samad, 2012).

Nonlinear Optical Properties

The compound and its related derivatives have been investigated for their nonlinear optical properties, which are crucial for photonic devices like optical switches and modulators. A theoretical study on similar acetamide structures elucidated their potential in optical applications, emphasizing their significant (hyper)polarizabilities and confirming them as suitable candidates for photonics (Castro et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 4-chlorophenylhydrazine with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)hydrazinyl)-4-chlorobenzamide. This intermediate is then reacted with 2-(4-benzyloxyphenyl)acetic acid to form N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)hydrazinyl]-4-chlorobenzamide. Finally, this compound is cyclized with 2,4-dioxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine to form the target compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "4-chlorobenzoyl chloride", "2-(4-benzyloxyphenyl)acetic acid", "2,4-dioxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine" ], "Reaction": [ "4-chlorophenylhydrazine is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenyl)hydrazinyl)-4-chlorobenzamide.", "2-(4-chlorophenyl)hydrazinyl)-4-chlorobenzamide is then reacted with 2-(4-benzyloxyphenyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)hydrazinyl]-4-chlorobenzamide.", "Finally, N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)hydrazinyl]-4-chlorobenzamide is cyclized with 2,4-dioxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the target compound, N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] } | |

CAS番号 |

941939-29-3 |

分子式 |

C27H21ClN4O3 |

分子量 |

484.94 |

IUPAC名 |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide |

InChI |

InChI=1S/C27H21ClN4O3/c28-21-8-6-20(7-9-21)24-16-25-27(34)31(14-15-32(25)30-24)17-26(33)29-22-10-12-23(13-11-22)35-18-19-4-2-1-3-5-19/h1-16H,17-18H2,(H,29,33) |

InChIキー |

AQLUCRCZQPALNV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)

![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2653742.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2653746.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2653749.png)

![7-Methyl-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2653752.png)